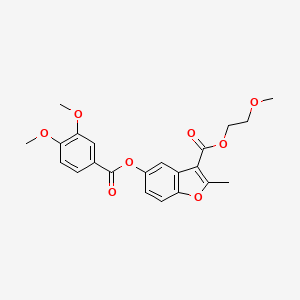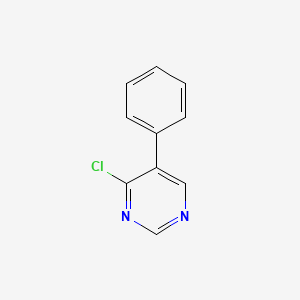
4-Chloro-5-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidines, including 4-Chloro-5-phenylpyrimidine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, one approach involves a reaction between easily available chalcones and benzamidine hydrochloride .Chemical Reactions Analysis
Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique
Reaction Mechanisms and Derivative Synthesis
4-Chloro-5-phenylpyrimidine serves as a key intermediate in various chemical reactions. Studies have demonstrated its transformation into different compounds, emphasizing the mechanisms behind these conversions. For instance, Valk and Plas (1973) investigated the conversion of 4-chloro-5-cyano-6-phenylpyrimidine into 4-amino-5-cyano-6-phenylpyrimidine, revealing insights into the reaction mechanism using labeled compounds (Valk & Plas, 1973). Similarly, Meeteren and Plas (2010) explored the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, providing evidence for an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).
Applications in Corrosion Inhibition
Phenylpyrimidine derivatives, including those related to this compound, have been studied for their effectiveness as corrosion inhibitors. Xianghong et al. (2014) demonstrated that phenylpyrimidine derivatives significantly inhibit the corrosion of cold rolled steel in hydrochloric acid solutions, suggesting their potential applications in material protection (Xianghong, Xie, Deng, & Du, 2014).
Antimicrobial Activity
Some derivatives of this compound have been synthesized with potential antimicrobial properties. El-kerdawy et al. (1990) synthesized various mercapto-and aminopyrimidine derivatives as potential antimicrobial agents, indicating the versatility of this compound in creating compounds with biological activity (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Green Chemistry and Microwave-Assisted Synthesis
The compound has also been involved in research focused on green chemistry and efficient synthesis methods. Karati, Mahadik, and Kumar (2022) developed a sustainable microwave-assisted scheme for synthesizing Schiff base congeners of pyrimidine nuclei, demonstrating the compound's role in eco-friendly chemical synthesis (Karati, Mahadik, & Kumar, 2022).
Safety and Hazards
Orientations Futures
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Propriétés
IUPAC Name |
4-chloro-5-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLCPYEVZVXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60122-80-7 |
Source


|
| Record name | 4-chloro-5-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
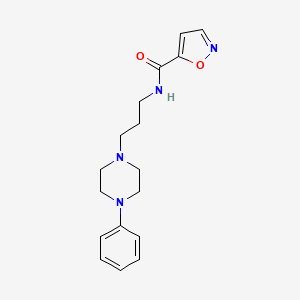
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
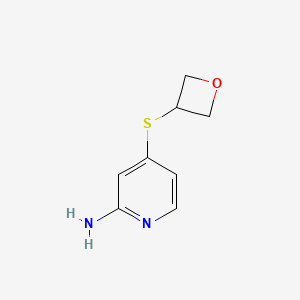
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
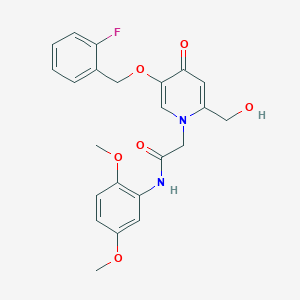
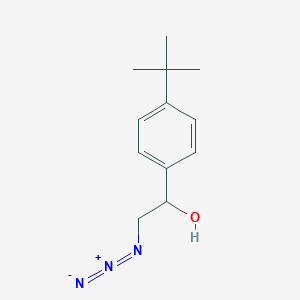

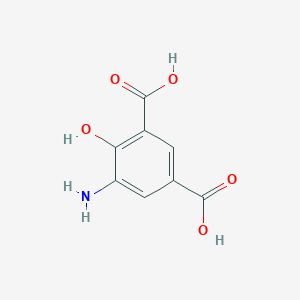
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)
![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)
